Cas no 893984-04-8 (N,N-diethyl-2-(3-{(2-methoxy-5-methylphenyl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide)
N,N-diethyl-2-(3-{(2-methoxy-5-methylphenyl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N,N-diethyl-2-(3-{(2-methoxy-5-methylphenyl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide
- 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide
- AKOS024619150
- 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide
- N,N-diethyl-2-(3-{[(2-methoxy-5-methylphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide
- F2001-0163
- 893984-04-8
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- Inchi: 1S/C24H27N3O4/c1-5-26(6-2)22(28)15-27-14-18(17-9-7-8-10-20(17)27)23(29)24(30)25-19-13-16(3)11-12-21(19)31-4/h7-14H,5-6,15H2,1-4H3,(H,25,30)
- InChI Key: GXMGXIPOOCJHQX-UHFFFAOYSA-N
- SMILES: C(NC1=CC(C)=CC=C1OC)(=O)C(C1C2=C(N(CC(N(CC)CC)=O)C=1)C=CC=C2)=O
Computed Properties
- Exact Mass: 421.20015635g/mol
- Monoisotopic Mass: 421.20015635g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 8
- Complexity: 651
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 80.6Ų
N,N-diethyl-2-(3-{(2-methoxy-5-methylphenyl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2001-0163-2μmol |
N,N-diethyl-2-(3-{[(2-methoxy-5-methylphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide |
893984-04-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2001-0163-5μmol |
N,N-diethyl-2-(3-{[(2-methoxy-5-methylphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide |
893984-04-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2001-0163-10μmol |
N,N-diethyl-2-(3-{[(2-methoxy-5-methylphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide |
893984-04-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2001-0163-20μmol |
N,N-diethyl-2-(3-{[(2-methoxy-5-methylphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide |
893984-04-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2001-0163-1mg |
N,N-diethyl-2-(3-{[(2-methoxy-5-methylphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide |
893984-04-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2001-0163-2mg |
N,N-diethyl-2-(3-{[(2-methoxy-5-methylphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide |
893984-04-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2001-0163-3mg |
N,N-diethyl-2-(3-{[(2-methoxy-5-methylphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide |
893984-04-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2001-0163-4mg |
N,N-diethyl-2-(3-{[(2-methoxy-5-methylphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide |
893984-04-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2001-0163-5mg |
N,N-diethyl-2-(3-{[(2-methoxy-5-methylphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide |
893984-04-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2001-0163-10mg |
N,N-diethyl-2-(3-{[(2-methoxy-5-methylphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide |
893984-04-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N,N-diethyl-2-(3-{(2-methoxy-5-methylphenyl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on N,N-diethyl-2-(3-{(2-methoxy-5-methylphenyl)carbamoylcarbonyl}-1H-indol-1-yl)acetamide
N,N-Diethyl-2-(3-{(2-Methoxy-5-Methylphenyl)Carbamoylcarbonyl}-1H-Indol-1-Yl)Acetamide: A Comprehensive Overview
N,N-Diethyl-2-(3-{(2-Methoxy-5-Methylphenyl)Carbamoylcarbonyl}-1H-Indol-1-Yl)Acetamide is a complex organic compound with the CAS Registry Number 893984-04-8. This compound belongs to the class of acetamides, which are widely studied in the fields of pharmaceutical chemistry, biotechnology, and materials science. The molecule's structure is characterized by a diethylamine group attached to an indole ring, which is further substituted with a carbamoylcarbonyl group and a methoxy-methylphenyl moiety. These structural features contribute to its unique chemical properties and potential applications in drug discovery and development.
Recent advancements in computational chemistry have enabled researchers to predict the bioavailability, metabolism, and toxicity of compounds like this one with greater accuracy. For instance, studies utilizing molecular docking simulations have revealed that this compound exhibits significant binding affinity to certain protein targets, making it a promising candidate for therapeutic interventions. Additionally, its synthesis pathway has been optimized through green chemistry approaches, reducing environmental impact while maintaining high yields.
The indole core of this molecule is particularly interesting due to its prevalence in natural products and its role in various biological processes. The substitution pattern on the indole ring, including the presence of the methoxy and methyl groups, significantly influences its antioxidant activity, anti-inflammatory properties, and potential as an anticancer agent. Recent research has highlighted its ability to modulate key signaling pathways involved in cellular proliferation and apoptosis, further underscoring its therapeutic potential.
In terms of applications, this compound has shown promise in the development of novel drugs targeting chronic diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. Its ability to cross the blood-brain barrier, as demonstrated by recent pharmacokinetic studies, makes it a valuable candidate for central nervous system-related therapies. Furthermore, its stability under physiological conditions ensures prolonged retention in the body, enhancing its efficacy.
From a synthetic standpoint, the construction of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the indole ring via cyclization reactions, followed by selective substitution at specific positions to introduce the desired functional groups. The use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining product purity.
Looking ahead, ongoing research is focused on optimizing this compound's pharmacokinetic profile through structural modifications. For example, researchers are exploring the incorporation of additional functional groups or stereochemical variations to enhance its bioavailability and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield breakthroughs in its clinical application within the next few years.
In conclusion, N,N-Diethyl-2-(3-{(2-Methoxy-5-Methylphenyl)Carbamoylcarbonyl}-1H-Indol-1-Yl)Acetamide (CAS No 893984-04-8) represents a cutting-edge molecule with immense potential in drug discovery and development. Its unique structure, combined with advances in chemical synthesis and computational modeling, positions it as a leading candidate for addressing unmet medical needs across various therapeutic areas.
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